2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is a complex organic compound characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an azetidine ring. This compound is of interest in various fields of research due to its unique structural features and potential biological activities. The empirical formula of this compound is with a molecular weight of approximately 173.23 g/mol.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed information on its properties and synthesis methods . Additionally, it is referenced in chemical databases like PubChem, which offers insights into its molecular structure and potential applications .
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine falls under the category of heterocyclic compounds due to the presence of the azetidine ring. It is also classified as an organic compound featuring a benzodioxin structure, which is known for its relevance in medicinal chemistry.
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine typically involves several steps:
The synthetic route may require specific reaction conditions such as temperature control, solvent choice, and the use of catalysts to optimize yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular structure of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine can be represented using various structural formulas:
N1CC(C1)C2=C(C=CC=C2)OCCOC2=C(C=C(C=C2)O)C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=
The molecular weight is approximately 173.23 g/mol with a molecular formula of . The compound's structural complexity allows for various interactions with biological targets.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the functional groups present and may require catalysts or specific solvents to facilitate the desired transformations.
The presence of the benzodioxin moiety indicates possible bioactivity similar to other compounds containing this structure, which are known to exhibit various pharmacological effects.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine has potential applications in several scientific fields:
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.:
CAS No.: 80214-56-8
CAS No.: 1276186-19-6